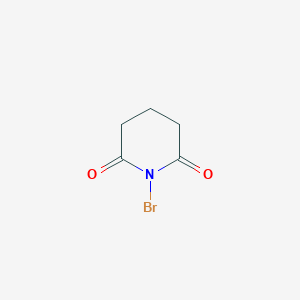

2,6-Piperidinedione, 1-bromo-

Description

Foundational Overview of Piperidinedione Chemistry and its Significance

The piperidinedione framework, specifically the 2,6-dione isomer known as glutarimide (B196013), is a heterocyclic compound of considerable interest. wikipedia.org Its structure consists of a six-membered ring containing an imide functional group, where two carbonyl groups are attached to a central nitrogen atom. wikipedia.org Glutarimide is typically synthesized by heating glutaric acid with an ammonia (B1221849) source, which is followed by a dehydration step to form the cyclic imide ring. wikipedia.org

While glutarimide itself has no direct therapeutic applications, its rigid scaffold is a key structural component in a multitude of pharmacologically active agents. wikipedia.org The glutarimide moiety is central to the activity of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide (B1683929), which bind to the E3 ubiquitin ligase cereblon, inducing the degradation of specific target proteins. wikipedia.orgresearchgate.netnih.gov This mechanism is crucial for their application in treating various cancers. wikipedia.org Beyond oncology, the glutarimide skeleton is found in compounds exhibiting a wide range of biological activities, including antibiotic, anti-inflammatory, and neuroregenerative properties, underscoring its profound significance in drug discovery and medicinal chemistry. rug.nlontosight.ai

| Property | Value |

| IUPAC Name | Piperidine-2,6-dione |

| Other Names | Glutarimide |

| CAS Number | 1121-89-7 |

| Molecular Formula | C₅H₇NO₂ |

| Molar Mass | 113.11 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 155-157 °C |

| Solubility | Soluble in water, ethanol, and acetone |

| Table 1: Physicochemical Properties of Glutarimide (Piperidine-2,6-dione). wikipedia.org |

Contextualization of Halogenated Piperidinedione Derivatives in Organic Synthesis

The introduction of a halogen atom to the piperidinedione scaffold generates highly versatile chemical intermediates. nih.gov Halogenation can occur at different positions on the ring, leading to derivatives with distinct reactivity profiles and synthetic applications.

Carbon-halogenated derivatives, such as 3-bromopiperidine-2,6-dione, are valuable building blocks. The bromine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. cymitquimica.coma2bchem.com This strategy is a key step in the synthesis of many pharmaceutical compounds.

In contrast, 2,6-Piperidinedione, 1-bromo- belongs to the class of N-haloimides. In these compounds, the bromine atom is attached to the nitrogen of the imide. This N-Br bond is relatively weak and polarized, making the bromine atom electrophilic. Consequently, N-haloimides, including N-bromoglutarimide, are primarily utilized as brominating agents in organic synthesis. mdpi.comcdnsciencepub.com Their reactivity is analogous to that of more commonly known reagents like N-bromosuccinimide (NBS). These reagents are effective for a variety of transformations, including the radical-mediated allylic and benzylic bromination of hydrocarbons and the electrophilic bromination of activated aromatic and heteroaromatic systems. The use of N-haloimides like 1-bromo-2,6-piperidinedione provides a mild and selective method for introducing bromine atoms into organic molecules, a critical step in the synthesis of many complex target compounds. cdnsciencepub.comnih.gov

| Property | Value |

| IUPAC Name | 1-Bromo-2,6-piperidinedione |

| Other Names | N-Bromoglutarimide |

| CAS Number | 3699-18-1 |

| Molecular Formula | C₅H₆BrNO₂ |

| Molecular Weight | 192.01 g/mol |

| Table 2: Chemical Identifiers for 2,6-Piperidinedione, 1-bromo-. guidechem.com |

Structure

3D Structure

Properties

CAS No. |

3699-18-1 |

|---|---|

Molecular Formula |

C5H6BrNO2 |

Molecular Weight |

192.01 g/mol |

IUPAC Name |

1-bromopiperidine-2,6-dione |

InChI |

InChI=1S/C5H6BrNO2/c6-7-4(8)2-1-3-5(7)9/h1-3H2 |

InChI Key |

ZJEQUGWMBSKCCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Piperidinedione, 1 Bromo

Direct N-Bromination Approaches

Direct bromination of the nitrogen atom in the piperidine-2,6-dione (glutarimide) ring is the most straightforward and commonly employed strategy. This approach leverages the acidity of the N-H proton within the imide functional group, facilitating its replacement with an electrophilic bromine species.

Reaction of Glutarimide (B196013) with Hypobromous Acid

A well-established and reliable method for the synthesis of 1-bromo-2,6-piperidinedione involves the reaction of glutarimide with hypobromous acid (HOBr), which is typically generated in situ. A common procedure is the reaction of glutarimide with molecular bromine in the presence of a strong base, such as potassium hydroxide or sodium hydroxide. organic-chemistry.org In this reaction, the base reacts with bromine to form the corresponding hypobromite salt (e.g., KOBr), which then acts as the effective brominating agent.

The process involves dissolving potassium hydroxide in water and cooling the solution to below 0°C. Glutarimide is then added, followed by the portion-wise addition of bromine while maintaining the low temperature. organic-chemistry.org The N-bromoglutarimide product precipitates from the reaction mixture and can be collected via filtration. This method is efficient and can be adapted for large-scale preparations. organic-chemistry.org The crude product can often be used directly, or it can be purified by recrystallization from hot water to yield pure 1-bromo-2,6-piperidinedione. organic-chemistry.org

Table 1: Representative Synthesis of 1-Bromo-2,6-piperidinedione via in situ Hypobromite Generation organic-chemistry.org

| Reagent | Molar Amount | Key Reaction Parameter | Product Yield (Crude) |

|---|---|---|---|

| Glutarimide | 1.0 mole | Temperature maintained < 0°C | ~49% |

| Bromine | 1.0 mole | Vigorous stirring |

Controlled Bromination of Piperidine-2,6-dione Derivatives

Controlling the regioselectivity of bromination is critical in molecules with multiple potential reaction sites. For piperidine-2,6-dione (glutarimide), the primary sites for bromination are the nitrogen atom and the α-carbons (positions 3 and 5) of the ring. However, the chemical properties of the imide group inherently favor N-bromination under ionic conditions.

The hydrogen atom on the imide nitrogen is significantly more acidic than the hydrogens on the α-carbons. In the presence of a base, the nitrogen is readily deprotonated to form a resonance-stabilized anion. This highly nucleophilic nitrogen anion then attacks an electrophilic bromine source (e.g., Br₂), leading selectively to the N-brominated product.

Conversely, bromination at the carbon skeleton typically proceeds via different mechanisms. For instance, radical bromination, famously exemplified by the Wohl-Ziegler reaction using N-bromosuccinimide and a radical initiator, targets allylic C-H bonds. wikipedia.org Since glutarimide lacks such unsaturation, this specific pathway is not relevant. Acid-catalyzed α-bromination of the carbonyl groups is a theoretical possibility but is generally much less favorable than N-bromination for imides under neutral or basic conditions. Therefore, by employing basic or neutral conditions without radical initiators, the bromination of glutarimide is effectively controlled to yield the 1-bromo derivative exclusively.

Application of N-Bromosuccinimide (NBS) in N-Halogenation of Imides

N-Bromosuccinimide (NBS) is a versatile reagent widely used for radical substitution and electrophilic addition reactions, serving as a convenient source of bromine. nih.govacs.org While NBS is primarily used to brominate substrates like alkenes (at the allylic position) rather than to N-halogenate other imides, its synthesis and chemical nature provide a crucial paradigm for understanding 1-bromo-2,6-piperidinedione.

The synthesis of NBS itself is analogous to that of N-bromoglutarimide, involving the treatment of succinimide with bromine and a base. researchgate.net The reactivity of N-bromoimides like NBS and N-bromoglutarimide stems from the polarized N-Br bond, where the bromine atom is electron-deficient and acts as an electrophile (Br⁺ source). This allows these reagents to participate in a wide array of bromination reactions. In some specialized cases, N-haloimides can undergo halogen exchange reactions, although they are not the primary method for preparing new N-bromoimides from other imides. nih.gov

Indirect Synthesis via Functional Group Transformations

Indirect methods provide alternative pathways to 1-bromo-2,6-piperidinedione by either modifying a precursor already containing the desired N-Br bond or by transforming a different functional group on the nitrogen of a pre-existing glutarimide ring.

Conversion of Precursor Molecules to 1-Bromo-2,6-piperidinedione

A modern and efficient indirect route to N-bromoimides involves a halogen exchange reaction, starting from a corresponding N-chloroimide. This redox-neutral process offers a rapid and often high-yielding alternative to direct bromination with molecular bromine. researchgate.net

The synthesis can be envisioned as a two-step sequence:

N-Chlorination: Glutarimide is first converted to its N-chloro derivative, 1-chloro-2,6-piperidinedione. This can be achieved using various chlorinating agents, such as trichloroisocyanuric acid (TCCA).

Halogen Exchange: The resulting N-chloroglutarimide is then treated with an inorganic bromide salt, such as lithium bromide (LiBr). The bromide ion displaces the chloride on the nitrogen atom, yielding 1-bromo-2,6-piperidinedione and lithium chloride as a byproduct.

This method is advantageous as it avoids the direct handling of corrosive molecular bromine and often proceeds under mild conditions with simple purification, typically crystallization. The reaction is thought to proceed through the in situ generation of an interhalogen species (e.g., BrCl).

Table 2: Halogen Exchange Approach for N-Bromoimide Synthesis

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

|---|

Utilizing Brominated Building Blocks in Multi-Step Convergent Syntheses

A convergent synthesis strategy involves the assembly of a target molecule from several independently prepared fragments. In the context of 1-bromo-2,6-piperidinedione, such an approach would theoretically involve constructing the piperidinedione ring from smaller, pre-brominated building blocks.

For example, one could hypothesize a reaction between an N-brominated amine derivative and a derivative of glutaric acid, such as glutaric anhydride or glutaroyl chloride. This would involve forming the two amide bonds of the imide ring in a cyclization step. However, this approach is not practically employed for the synthesis of simple N-bromoimides like N-bromoglutarimide for several reasons:

Reagent Instability: The required N-brominated amine precursors would likely be unstable and difficult to handle.

Low Efficiency: The yields of such cyclization reactions are often lower than the direct N-bromination of the readily available and stable glutarimide.

Simplicity of Direct Methods: The direct N-bromination methods described in section 2.1 are highly efficient, reliable, and use inexpensive starting materials, making a complex multi-step convergent synthesis unnecessary and economically unviable.

Consequently, literature reports on the synthesis of 1-bromo-2,6-piperidinedione focus exclusively on the direct N-bromination of glutarimide or the halogen exchange from N-chloroglutarimide, as these methods are far more practical and efficient.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The efficient synthesis of 1-bromo-2,6-piperidinedione from glutarimide hinges on the careful control of reaction conditions. The traditional method involves the reaction of glutarimide with a brominating agent, often in the presence of a base. Optimization of parameters such as solvent, temperature, stoichiometry, and catalysts is crucial to maximize product yield and purity while minimizing side reactions.

Influence of Solvent Systems and Reaction Temperature

The choice of solvent and reaction temperature are pivotal interconnected parameters that significantly impact the N-bromination of glutarimide. The solvent must effectively dissolve the starting materials while remaining relatively inert to the reactive brominating species.

Historically, chlorinated solvents like carbon tetrachloride were common, but due to their toxicity, alternatives are now preferred. Acetonitrile has been adopted as a suitable solvent for brominations using reagents like N-bromosuccinimide (NBS), a compound structurally similar to 1-bromo-2,6-piperidinedione, due to the high solubility and stability of the reagent. researchgate.net The polarity of the solvent can influence the reaction pathway; for instance, in reactions involving N-haloimides, solvent choice can affect whether the mechanism is ionic or radical.

Reaction temperature must be carefully controlled to balance reaction rate with selectivity. For many N-bromination reactions, lower temperatures (e.g., 0-15°C) are employed to prevent side reactions and the decomposition of the desired product. sciencemadness.org In some cases, elevated temperatures can increase the rate of reaction but may also promote unwanted secondary reactions or decomposition, especially if the solvent is susceptible to radical abstraction. researchgate.net Studies on analogous brominations have shown that an optimal temperature exists where conversion is maximized, with decreased yields observed at either lower or higher temperatures. researchgate.net

Table 1: Effect of Solvent and Temperature on N-Bromination Yield (Illustrative)

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane (B109758) | 25 | 4 | 85 |

| Acetonitrile | 25 | 4 | 92 |

| Acetonitrile | 40 | 2 | 94 |

| Water (in green approaches) | 25 | 6 | 75 |

| Ethyl Acetate (B1210297) | 25 | 5 | 78 |

Note: This table is illustrative, based on general principles of N-bromination reactions.

Stoichiometric Control of Reagents and Co-Reagents

Precise stoichiometric control of glutarimide and the brominating agent is essential for an efficient and selective reaction. The stoichiometry for the N-bromination of an imide can vary depending on the specific reagents and method used. sciencemadness.org A common laboratory preparation involves reacting the imide with a source of electrophilic bromine, such as bromine (Br₂) in the presence of a base like sodium hydroxide, or using a pre-formed hypobromite solution.

In a typical reaction, a slight excess of the brominating agent might be used to ensure complete conversion of the starting imide. However, a large excess should be avoided as it can lead to the formation of impurities and complicate the purification process. Conversely, using a slight excess of the imide can ensure that all the reactive and potentially hazardous brominating agent is consumed. The ideal molar ratio is often determined empirically to maximize the yield of the isolated, purified product. For instance, in titrimetric applications using NBS, the reaction stoichiometry between the reagent and the substrate is a critical parameter, with ratios like 1:3 (Substrate:NBS) being observed. nih.gov

Role of Catalysts and Additives in N-Bromination Efficiency

While the direct N-bromination of imides with bromine and a base does not typically require a catalyst in the traditional sense, various additives can significantly improve reaction efficiency, particularly when using milder or more complex brominating systems.

Base as a Co-Reagent : In reactions using molecular bromine, a base (e.g., NaOH, K₂CO₃) is a crucial co-reagent. It deprotonates the imide N-H group, forming a more nucleophilic imide anion that readily attacks the bromine molecule. The concentration and rate of addition of the base must be controlled to maintain the optimal pH and temperature.

Acid Catalysis : In some electrophilic aromatic brominations using N-bromo reagents, acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used to increase the electrophilicity of the bromine atom, leading to faster and more efficient reactions. researchgate.netresearchgate.net Mandelic acid has also been shown to catalyze aromatic brominations with NBS under aqueous conditions. organic-chemistry.org

Phase-Transfer Catalysts (PTC) : When the reaction involves reagents in two immiscible phases (e.g., an aqueous solution of a base and an organic solution of the imide), a phase-transfer catalyst can dramatically increase the reaction rate. crdeepjournal.orgacsgcipr.org Quaternary ammonium salts, such as tetrabutylammonium bromide, are common PTCs that facilitate the transport of the imide anion from the aqueous phase to the organic phase for reaction. acsgcipr.orgbeilstein-journals.org This technique can improve yields, reduce reaction times, and allow for milder reaction conditions. crdeepjournal.org

Green Chemistry Approaches in 2,6-Piperidinedione, 1-bromo- Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize environmental impact. The synthesis of 1-bromo-2,6-piperidinedione can be made more environmentally benign by adopting several principles of green chemistry.

Safer Solvents and Reagents : A primary goal is the replacement of hazardous reagents and solvents. Using water as a solvent instead of chlorinated hydrocarbons is a significant improvement. researchgate.netdntb.gov.ua Furthermore, replacing highly toxic and volatile molecular bromine with safer, solid brominating agents enhances laboratory safety and reduces environmental risks. rsc.org Reagents like Tribromoisocyanuric acid (TBCA) are considered effective and sometimes greener alternatives to molecular bromine or even NBS for certain brominations. wikipedia.orgresearchgate.netgoogle.com

Energy Efficiency : The use of alternative energy sources like ultrasound or microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions. nih.govnih.gov Ultrasound-assisted synthesis, a field known as sonochemistry, can enhance mass and heat transfer, activating chemical processes without the need for high bulk temperatures. rsc.orgnih.gov

Atom Economy : Green synthesis aims to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions and reagents that are highly efficient and produce minimal waste. The development of catalytic bromination cycles, where the bromine source is regenerated in situ, is an advanced approach that improves atom economy.

Solvent-Free Reactions : Performing reactions under solvent-free conditions, for example by grinding solid reactants together (mechanochemistry), represents a significant green advancement by completely eliminating solvent waste. researchgate.netbeilstein-journals.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Method | Green Approach |

|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | Tribromoisocyanuric acid (TBCA), in-situ generated Br₂ sciencemadness.orgwikipedia.org |

| Solvent | Carbon Tetrachloride, Chloroform | Water, Acetonitrile, Solvent-free researchgate.netresearchgate.net |

| Energy Input | Conventional heating/cooling | Ultrasound or Microwave irradiation nih.gov |

| Catalyst/Additive | Stoichiometric base (e.g., NaOH) | Phase-transfer catalysts, reusable catalysts crdeepjournal.org |

| Waste Profile | Halogenated organic waste, excess bromine | Aqueous waste, recyclable catalysts, higher atom economy |

By focusing on these optimized and greener synthetic routes, the production of 1-bromo-2,6-piperidinedione can be achieved with greater efficiency, safety, and environmental responsibility.

Reactivity and Mechanistic Investigations of 2,6 Piperidinedione, 1 Bromo

Nucleophilic Reactivity at the N-Bromo Center

The N-bromo bond in 2,6-piperidinedione, 1-bromo- is polarized, rendering the bromine atom electrophilic and susceptible to attack by nucleophiles. This characteristic is central to its application in various synthetic transformations.

Mechanisms of N-Bromine Substitution Reactions

N-bromoimides, including 2,6-piperidinedione, 1-bromo-, can react with nucleophiles via substitution pathways. For instance, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the electrophilicity of the bromine atom is enhanced. organic-chemistry.orglnu.edu.cn This activation facilitates reactions such as the allylic amination of alkenes. Mechanistic studies suggest that these reactions can proceed through the formation of an allyl bromide intermediate, which then undergoes nucleophilic substitution to yield the final allylamine (B125299) product. organic-chemistry.org The dual activation by DBU is thought to simultaneously increase the electrophilic character of the bromine and the nucleophilicity of the imide nitrogen. organic-chemistry.orglnu.edu.cnnih.gov

Electrophilic Nature of the Bromine Atom and its Influence on Reaction Pathways

The electrophilicity of the bromine atom in N-bromoimides is a key determinant of their reactivity. The combination of an N-bromoimide with a base like DBU has been shown to be an effective strategy for promoting reactions where the bromine acts as an electrophile. organic-chemistry.orglnu.edu.cn This enhanced electrophilicity allows for reactions like allylic amination to occur under mild conditions. organic-chemistry.orgnih.govacs.org The interaction with the base is believed to form a halogen bond, which further polarizes the N-Br bond and increases the bromine's susceptibility to nucleophilic attack. lnu.edu.cn

Radical Chemistry Associated with N-Bromopiperidinediones

Beyond its role in nucleophilic reactions, 2,6-piperidinedione, 1-bromo- can also serve as a source of radicals. Homolytic cleavage of the N-Br bond generates a bromine radical and a glutarimidyl radical.

Formation and Characterization of Glutarimidyl Radicals

The glutarimidyl radical can be generated from N-haloglutarimides through processes like one-electron reduction of N-chloroglutarimide or halogen-atom abstraction from N-halogenoimides. researchgate.netucl.ac.uk Electron spin resonance (e.s.r.) spectroscopy has been a valuable tool for the characterization of imidyl radicals, including the glutarimidyl radical. researchgate.netucl.ac.uk Studies have shown that the glutarimidyl radical can be formed via 1,6-endo cyclization of related acyclic radicals. researchgate.net It is proposed that in the resulting imidyl radicals, the unpaired electron occupies a σ-orbital. researchgate.netucl.ac.uk

Kinetics and Thermodynamics of Halogen Abstraction Reactions

The kinetics of halogen abstraction reactions involving N-bromoimides have been investigated. For example, the rate constants for the abstraction of a bromine atom from N-bromosuccinimide (a related N-bromoimide) by alkyl radicals have been determined. researchgate.net These studies provide insight into the reactivity of the N-Br bond in radical processes. The thermodynamics of these reactions are influenced by the bond dissociation energies (BDEs) of the N-Br bond and the newly formed C-Br bond. psu.edu

Table 1: Kinetic and Thermodynamic Data for Halogen Atom Abstractions by Primary Alkyl Radicals psu.edu

| Halogenating Agent (Y-X) | Rate Constant (k) / mol⁻¹ s⁻¹ | BDE(Y-X) / kJ mol⁻¹ | ΔH° / kJ mol⁻¹ |

| Br-Br | 2.2 x 10¹⁰ | 192 | |

| G-Br | 1.3 x 10⁸ | ||

| Note: G = 3,3-dimethylglutarimidyl |

Solvent Effects on Radical Generation and Reactivity

The choice of solvent can significantly influence the course of radical reactions involving N-bromoimides. wikipedia.orgnih.gov While some radical reactions exhibit minimal solvent effects, many synthetically useful ones show substantial kinetic solvent effects. nih.govresearchgate.net For instance, the ring-opening rate of the related succinimidyl radical is estimated to be significantly faster in dichloromethane (B109758) (CH₂Cl₂) than in water, suggesting stabilization of the radical through hydrogen bonding in aqueous environments. researchgate.net The polarity of the solvent can affect the rates of reactions by differentially stabilizing the reactants and the transition state. wikipedia.orgresearchgate.net Generally, an increase in solvent polarity accelerates reactions where charge is developed in the activated complex and decreases the rate of reactions where charge is dispersed. wikipedia.org

Reactions Involving the Piperidinedione Carbonyl Groups (C2 and C6)

The carbonyl groups at the C2 and C6 positions of the piperidinedione ring are inherently susceptible to nucleophilic attack. However, their reactivity is modulated by the adjacent N-bromo moiety and the cyclic imide structure. Reactions targeting these carbonyls must contend with the high reactivity of the N-Br bond.

The chemoselective reduction of the carbonyl groups in 1-bromo-2,6-piperidinedione presents a significant synthetic challenge. The primary difficulty lies in identifying reducing agents that can selectively target the amide carbonyls without simultaneously reacting with the highly electrophilic and reactive N-Br bond.

Strong, non-selective reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally incompatible with N-haloimides. These reagents would likely cleave the N-Br bond reductively before any significant reduction of the carbonyl groups could occur. Similarly, catalytic hydrogenation, while effective for reducing some carbonyls, often leads to the reduction of halogen-carbon bonds and would be expected to cleave the N-Br bond as well.

Methodologies for the chemoselective reduction of carbonyls in the presence of other reducible functional groups often rely on milder or more targeted reagents. nih.govyoutube.com For instance, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent selective for aldehydes and ketones over esters and amides. youtube.com However, its compatibility with the N-Br bond is questionable. Research on related 2,6-piperidinedione derivatives indicates that reduction can convert the carbonyl groups into alcohols or amines, thereby modifying the compound's properties. smolecule.comsmolecule.com

A potential, albeit speculative, approach could involve the use of highly chemoselective catalytic systems that tolerate sensitive functionalities. For example, certain zinc- or magnesium-catalyzed reductions using pinacolborane (HBpin) have been shown to tolerate functionalities like iodo, bromo, and chloro groups on aromatic and aliphatic frameworks while reducing aldehydes and ketones. sioc-journal.cnnih.govmdpi.com The applicability of such systems to an N-bromo imide would require specific investigation, as the reactivity of an N-Br bond differs substantially from a C-Br bond. The table below outlines the general chemoselectivity of common reducing agents, highlighting the challenges for a substrate like 1-bromo-2,6-piperidinedione.

| Reducing Agent | Typical Substrates Reduced | Probable Reactivity with 1-bromo-2,6-piperidinedione |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Amides, Halides | Non-selective; expected to rapidly reduce the N-Br bond and carbonyls. youtube.com |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones (slowly reduces amides) | Potential for N-Br bond reduction; poor chemoselectivity expected. youtube.com |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Alkenes, Alkynes, Carbonyls, Nitro groups, Halides | High likelihood of N-Br bond hydrogenolysis. google.co.in |

| Zn(OAc)₂/HBpin | Aldehydes, Ketones, Imines (tolerates C-Halogen bonds) | Chemoselectivity unknown; potential for carbonyl reduction but compatibility with N-Br bond is uncertain. nih.govmdpi.com |

Controlled oxidation of the 1-bromo-2,6-piperidinedione ring offers a potential route for structural diversification, though it is less explored than reduction. The carbonyl carbons are already in a high oxidation state (+3), making their further oxidation difficult. Therefore, oxidative pathways are more likely to target the C-H bonds of the piperidinedione ring, particularly at the positions alpha to the carbonyls (C3 and C5).

Drawing parallels from related N-acyl systems, direct chemical oxidation can lead to the formation of N-acyliminium ions, which are valuable synthetic intermediates. nih.gov For instance, the oxidation of N-protected pyrrolidines and piperidines with reagents like iodosylarenes can generate α-functionalized products. nih.gov Applying such a strategy to 1-bromo-2,6-piperidinedione could potentially introduce substituents at the C3 or C5 positions.

Furthermore, research on glutarimide (B196013) derivatives (the unsaturated analog) has demonstrated that oxidative N-heterocyclic carbene (NHC) catalysis can be used to construct the functionalized ring system itself. acs.orgnih.govresearchgate.net While this is a synthetic method rather than a post-modification, it highlights the utility of oxidative processes in creating complex piperidinedione scaffolds. The oxidation of sulfur-containing glutarimide derivatives to their corresponding sulfones has also been shown to dramatically increase biological activity, indicating that oxidation of appended functional groups is a viable strategy for diversification. researchgate.net

Any oxidative strategy for 1-bromo-2,6-piperidinedione must consider that N-bromo imides are themselves potent oxidizing agents. smolecule.com The reaction conditions would need to be carefully controlled to prevent undesired side reactions, such as self-decomposition or intermolecular oxidation-reduction processes.

Comparative Reactivity with Related Halogenated Piperidinediones

The position of the halogen atom on the 2,6-piperidinedione scaffold dramatically alters the molecule's chemical properties and reactivity. A comparison between 1-bromo-2,6-piperidinedione and its C3-halogenated analogue, 3-bromo-2,6-piperidinedione, reveals fundamentally different reaction pathways governed by distinct electronic and steric environments.

The most striking difference lies in the nature of the carbon-halogen versus nitrogen-halogen bond.

1-Bromo-2,6-piperidinedione: The key reactive site is the N-Br bond. Similar to N-bromosuccinimide (NBS), this compound acts as a source of an electrophilic bromine atom (Br⁺) or a bromine radical (Br•). wikipedia.orgmasterorganicchemistry.com Its primary reactions involve the transfer of this bromine species to other molecules, such as in electrophilic additions to alkenes or radical bromination of allylic and benzylic positions. wikipedia.orgpearson.com The nitrogen atom is part of an imide and lacks the acidic proton necessary for reactions like N-alkylation.

3-Bromo-2,6-piperidinedione: In this isomer, the bromine is attached to a carbon atom. The C-Br bond is susceptible to nucleophilic substitution (S_N2) reactions, although the reactivity is likely attenuated by the adjacent electron-withdrawing carbonyl groups. smolecule.com Crucially, this molecule possesses an acidic N-H proton. Deprotonation under basic conditions would generate a nitrogen anion, which can then participate in a variety of nucleophilic reactions, including N-alkylation. google.co.in This pathway is completely unavailable to the 1-bromo isomer.

The following table summarizes the distinct reactivity profiles.

| Property | 2,6-Piperidinedione, 1-bromo- | 2,6-Piperidinedione, 3-bromo- |

|---|---|---|

| Primary Reactive Site | N-Br Bond | C-Br Bond and N-H Proton |

| Nature of Bromine | Electrophilic (Br⁺) or Radical (Br•) | Part of a C-Br bond (leaving group) |

| Primary Reaction Type | Electrophilic/Radical Bromination | Nucleophilic Substitution, N-Alkylation |

| Presence of Acidic N-H | No | Yes |

The different placement of the bromine atom creates distinct electronic and steric environments that underpin the observed reactivity differences.

Electronic Effects:

In 1-bromo-2,6-piperidinedione , the nitrogen atom is flanked by two strongly electron-withdrawing carbonyl groups. This polarization, combined with the electronegativity of the nitrogen itself, renders the attached bromine atom highly electron-deficient (δ+) and thus an excellent electrophile. masterorganicchemistry.com The molecule's reactivity is dominated by the tendency to release Br⁺.

In 3-bromo-2,6-piperidinedione , the bromine atom exerts a strong inductive electron-withdrawing effect on the carbon ring. This effect deactivates the C-Br bond towards nucleophilic attack compared to a simple alkyl bromide but also increases the acidity of the adjacent C-H and, notably, the N-H protons. The lone pair on the imide nitrogen can participate in resonance with the carbonyls, which is a defining feature of the imide group.

Steric Effects:

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. youtube.com In 1-bromo-2,6-piperidinedione , the bromine atom attached to the nitrogen is relatively unhindered and accessible to incoming nucleophiles or radical species.

For 3-bromo-2,6-piperidinedione , the steric accessibility of the C3-bromine is dependent on the conformation of the piperidine (B6355638) ring. The bromine can occupy either an axial or equatorial position. An axial substituent experiences greater steric hindrance from other axial groups (1,3-diaxial interactions), which can influence reaction rates. rsc.org Nucleophilic attack at the C3 position would require the nucleophile to approach the carbon atom, navigating past adjacent atoms on the ring, a process that is inherently more sterically demanding than attack on the exposed N-Br moiety of the 1-bromo isomer. acs.orgunilag.edu.ng

Advanced Applications in Organic Synthesis and Chemical Sciences

2,6-Piperidinedione, 1-bromo- as a Versatile Synthetic Intermediate

The reactivity of the N-Br bond in 1-bromo-2,6-piperidinedione is central to its utility as a synthetic intermediate. This bond can undergo homolytic or heterolytic cleavage, enabling a variety of transformations that lead to the formation of novel heterocyclic compounds and complex organic structures.

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. sigmaaldrich.comossila.com 1-Bromo-2,6-piperidinedione serves as a key starting material for the synthesis of various heterocyclic systems. For instance, the piperidinedione ring itself is a privileged structure found in numerous biologically active compounds. rug.nl The presence of the bromine atom allows for further annulation and substitution reactions to construct fused or spirocyclic heterocyclic systems.

One common strategy involves the reaction of 1-bromo-2,6-piperidinedione with suitable nucleophiles. For example, reaction with amines or thiols can lead to the formation of N-substituted or S-substituted piperidinedione derivatives, which can then be cyclized to form more complex heterocyclic frameworks. Additionally, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents, further diversifying the range of accessible heterocyclic structures. rsc.org

A notable application is in the synthesis of furopyridine derivatives. While not directly starting from 1-bromo-2,6-piperidinedione, related 3,3-disubstituted 2,6-piperidinediones can be synthesized and subsequently converted to furopyridine systems, highlighting the versatility of the piperidinedione core in building complex heterocycles. semanticscholar.org

The piperidinedione scaffold is a recurring motif in a number of natural products and medicinally relevant molecules. rug.nl 1-Bromo-2,6-piperidinedione acts as a precursor for the synthesis of these complex organic architectures. The ability to functionalize the piperidinedione ring at various positions is crucial for building molecular complexity.

Organometallic scaffolding strategies have been developed for the systematic construction of substituted piperidines. nih.gov While these methods may not directly use the 1-bromo derivative, they underscore the importance of functionalized piperidine (B6355638) precursors in achieving regio- and stereocontrol in the synthesis of complex molecules. The N-bromo functionality of 1-bromo-2,6-piperidinedione provides a handle for introducing specific substituents that can guide the assembly of intricate three-dimensional structures.

Derivatization Strategies and Functionalization of the Piperidinedione Scaffold

The synthetic utility of 1-bromo-2,6-piperidinedione is significantly enhanced by the ability to selectively functionalize both the nitrogen and carbon atoms of the piperidinedione ring.

Regioselective functionalization is key to the strategic synthesis of complex molecules. rsc.org In the context of 1-bromo-2,6-piperidinedione, the N-bromo bond is the most reactive site for initial transformations. Reactions often proceed via radical or ionic intermediates, allowing for the introduction of a wide range of substituents at the nitrogen atom.

Functionalization of the carbon positions of the piperidinedione ring typically requires different strategies. For instance, α-carbon functionalization can be achieved through the formation of an enolate under basic conditions, followed by reaction with an electrophile. Directed C-H functionalization is another powerful tool for selectively modifying specific C-H bonds within a molecule. acs.org This approach has been successfully applied to other heterocyclic systems and could potentially be adapted for the regioselective functionalization of the piperidinedione scaffold. acs.org

| Position | Functionalization Strategy | Potential Reagents/Conditions |

| Nitrogen (N-1) | Radical or ionic substitution | Light, radical initiators, nucleophiles |

| α-Carbon (C-3, C-5) | Enolate formation and alkylation | Strong bases (e.g., LDA), alkyl halides |

| Other Carbons | Directed C-H activation | Palladium catalysts, directing groups |

This table provides a general overview of potential functionalization strategies.

The development of methods for synthesizing N-substituted and ring-substituted 2,6-piperidinedione analogues is an active area of research due to the diverse biological activities exhibited by this class of compounds. researchgate.netnih.gov

N-Substituted Analogues: The synthesis of N-substituted analogues from 1-bromo-2,6-piperidinedione can be achieved through various reactions. For example, reaction with alcohols in the presence of a base can yield N-alkoxy derivatives. Similarly, reaction with amines can produce N-amino derivatives. These transformations often proceed with high efficiency due to the reactivity of the N-bromo bond.

Ring-Substituted Analogues: The synthesis of ring-substituted analogues is more challenging and often requires multi-step sequences. One approach involves the initial functionalization of the piperidinedione ring prior to bromination at the nitrogen. For instance, condensation reactions of aldehydes or cycloalkanones with cyanoacetamide can be used to prepare substituted 2,6-piperidinediones, which can then be N-brominated. researchgate.netnih.gov Alternatively, as mentioned earlier, direct C-H functionalization methods could provide a more direct route to ring-substituted derivatives.

| Analogue Type | Synthetic Approach from 1-Bromo-2,6-piperidinedione | Alternative Synthetic Approach |

| N-Substituted | Nucleophilic substitution at the nitrogen atom. | Alkylation of 2,6-piperidinedione. researchgate.net |

| Ring-Substituted | C-H functionalization of the piperidinedione ring. | Condensation reactions followed by N-bromination. researchgate.netnih.gov |

This table compares synthetic approaches to different piperidinedione analogues.

The functional groups present in 1-bromo-2,6-piperidinedione and its derivatives make them suitable for incorporation into polymeric systems. The piperidinedione moiety can be introduced as a pendant group or as part of the polymer backbone.

The N-bromo functionality can be utilized for polymer modification or as an initiator for certain types of polymerization reactions. For example, it could potentially initiate radical polymerization of vinyl monomers. Furthermore, derivatives of 2,6-piperidinedione with polymerizable groups, such as vinyl or acrylate (B77674) functionalities, can be synthesized and subsequently copolymerized with other monomers to create functional polymers.

The incorporation of the piperidinedione scaffold into polymers can impart specific properties to the resulting materials. For instance, the polar nature of the imide group can enhance the thermal stability and solubility of polymers. Moreover, the potential for further functionalization of the piperidinedione ring within the polymer matrix opens up possibilities for creating advanced materials with tailored properties for applications in areas such as drug delivery, gas separation, and sustainable chemistry. cnr.it

Interface with Chemical Biology: Rational Design of Chemical Probes and Building Blocks

The 2,6-piperidinedione core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its role in the development of chemical probes and as a foundational building block for complex molecular architectures. The introduction of a bromine atom at the N-1 position, creating 1-bromo-2,6-piperidinedione, offers a reactive handle that enhances its utility in chemical biology applications. This modification allows for precise chemical modifications, enabling the rational design of molecules to interrogate biological systems.

Scaffold for Advanced Molecular Construct Libraries

The 2,6-piperidinedione framework is a versatile scaffold for the creation of diverse molecular libraries. Its inherent structural features, combined with the reactivity of the N-bromo substituent in 1-bromo-2,6-piperidinedione, provide a platform for generating a wide array of derivatives. The glutarimide (B196013) moiety itself is found in numerous natural products and has been shown to possess a range of biological activities. mdpi.com This makes the 2,6-piperidinedione ring an attractive starting point for library synthesis aimed at discovering new bioactive compounds.

The N-bromo functionality of 1-bromo-2,6-piperidinedione serves as a key reactive site for diversification. N-haloimides are known to be effective reagents in a variety of organic transformations. researchgate.net For instance, they can participate in radical reactions, electrophilic halogenations, and aminations, allowing for the introduction of a wide range of functional groups onto different molecular backbones. researchgate.netnih.gov This reactivity can be harnessed to generate libraries of compounds where the 2,6-piperidinedione acts as a central scaffold.

The synthesis of such libraries can be achieved through various synthetic strategies. For example, the reaction of 1-bromo-2,6-piperidinedione with different nucleophiles can lead to a diverse set of N-substituted piperidinedione derivatives. Furthermore, the piperidinedione ring itself can be further functionalized at other positions, expanding the chemical space accessible from this scaffold. The creation of libraries based on this scaffold is instrumental in screening for novel biological activities and identifying new lead compounds for drug discovery. nih.gov

Table 1: Potential Reactions for Library Diversification from 1-Bromo-2,6-piperidinedione

| Reaction Type | Reagent/Catalyst | Potential Products |

| Nucleophilic Substitution | Alcohols, Amines, Thiols | N-alkoxy, N-amino, N-thio substituted piperidinediones |

| Radical Addition | Alkenes, Alkynes | C-N bond formation with various functional groups |

| Coupling Reactions | Boronic acids, Organostannanes | N-aryl or N-vinyl piperidinediones |

| Amination Reactions | Various substrates | Introduction of amine functionalities |

Synthetic Utility in Developing Specific Ligands and Conjugates

The 2,6-piperidinedione moiety is a well-established binder for the E3 ubiquitin ligase cereblon (CRBN). researchgate.net This interaction is the basis for the mechanism of action of immunomodulatory drugs like thalidomide (B1683933) and lenalidomide (B1683929). researchgate.netnih.gov The ability to engage with CRBN makes the 2,6-piperidinedione scaffold highly valuable for the development of specific ligands and conjugates, particularly in the field of targeted protein degradation.

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation. The 2,6-piperidinedione core serves as a potent CRBN-binding ligand in the design of PROTACs. Brominated derivatives of the 2,6-piperidinedione scaffold, such as 3-bromo-2,6-piperidinedione, are key intermediates in the synthesis of these molecules. guidechem.cominnospk.com The bromine atom can act as a handle for attaching a linker, which is then connected to a ligand for the protein of interest.

While much of the focus has been on C-3 substituted bromopiperidinediones, the N-bromo functionality of 1-bromo-2,6-piperidinedione also presents significant synthetic opportunities for creating specific ligands and conjugates. The reactivity of the N-Br bond can be exploited to attach linkers or other molecular entities. For example, a linker with a terminal nucleophile could readily displace the bromine, forming a stable conjugate. This approach allows for the modular assembly of PROTACs and other chemical probes.

The development of such conjugates enables the targeted investigation of biological pathways and the potential for therapeutic intervention. The ability to specifically target and degrade proteins of interest is a powerful tool in chemical biology and drug discovery. The 2,6-piperidinedione scaffold, and its reactive derivatives like 1-bromo-2,6-piperidinedione, are central to the advancement of this technology. nih.govnih.gov

Table 2: Examples of 2,6-Piperidinedione Derivatives and their Applications

| Compound | Key Feature | Application |

| Lenalidomide | 3-substituted piperidinedione | Immunomodulatory drug, CRBN binder |

| Pomalidomide | 3-substituted piperidinedione | Immunomodulatory drug, CRBN binder |

| 3-Bromo-2,6-piperidinedione | Bromine at C-3 | Intermediate for lenalidomide synthesis |

| 1-Bromo-2,6-piperidinedione | Bromine at N-1 | Reactive building block for library synthesis and conjugation |

Analytical and Computational Methodologies for 2,6 Piperidinedione, 1 Bromo Research

Spectroscopic Characterization Techniques: A Void in the Data

Spectroscopic methods are indispensable for elucidating the structure and identifying the functional groups of a chemical compound. However, for 2,6-Piperidinedione, 1-bromo-, specific experimental data from these techniques are not available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. While NMR data is abundant for many other piperidinedione derivatives, no specific ¹H or ¹³C NMR spectra for 2,6-Piperidinedione, 1-bromo- have been reported. Such data would be critical to confirm the placement of the bromine atom on the nitrogen of the piperidine (B6355638) ring and to assign the chemical shifts of the protons and carbons in the heterocyclic ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,6-Piperidinedione, 1-bromo-, an FT-IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of the dione (B5365651) structure. Additionally, the presence of a carbon-bromine (C-Br) bond would likely result in a characteristic absorption in the fingerprint region of the spectrum. However, no such experimental spectrum has been published.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 2,6-Piperidinedione, 1-bromo-, with a molecular formula of C5H6BrNO2, the expected monoisotopic mass is approximately 190.958 g/mol . epa.gov A mass spectrum would be essential to confirm this molecular weight and to study how the molecule breaks apart, which could further confirm its structure. To date, no experimental mass spectrometry data has been made publicly available.

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions. While the solid-state structures of many cyclic imides have been reviewed, and data for some bromo-substituted organic molecules exist, there is no published X-ray crystallographic data for 2,6-Piperidinedione, 1-bromo-. rsc.org

Chromatographic and Separation Science Applications: Methods Awaiting Development

Chromatographic techniques are vital for assessing the purity of a compound and for separating different components of a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a chemical substance. While HPLC methods have been reported for various piperidinedione derivatives, sometimes achieving purities greater than 90% or 99%, no specific HPLC method for the analysis of 2,6-Piperidinedione, 1-bromo- is available. tcichemicals.comchemscene.comepo.org Furthermore, as the compound does not possess a chiral center, the concept of enantiomeric resolution is not applicable.

Gas Chromatography (GC) for Reaction Monitoring and Volatile Analysis

Gas chromatography is a cornerstone technique for monitoring the progress of reactions involving "2,6-Piperidinedione, 1-bromo-" and for the analysis of any volatile impurities or byproducts. In a hypothetical synthesis of "2,6-Piperidinedione, 1-bromo-," GC can be employed to track the consumption of starting materials and the formation of the product in real-time.

A typical GC method would involve a capillary column, such as one with a mid-polarity stationary phase like 5% phenyl-polysiloxane, which is effective for separating a wide range of organic compounds. The temperature program would be optimized to ensure adequate separation of the analyte from other components in the reaction mixture. For instance, a temperature program starting at a lower temperature and ramping up to a higher temperature would be suitable for separating compounds with different boiling points. researchgate.net A flame ionization detector (FID) would offer high sensitivity for organic analytes, while a mass spectrometer (MS) detector would provide definitive identification of the separated components based on their mass spectra. nih.govnih.gov

For the analysis of "2,6-Piperidinedione, 1-bromo-," a headspace GC-MS method could also be valuable for detecting volatile organic compounds that might be present as impurities. nih.gov The following table outlines a hypothetical set of GC parameters for the analysis of a reaction mixture containing "2,6-Piperidinedione, 1-bromo-."

Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of 2,6-Piperidinedione, 1-bromo-

| Parameter | Value |

| Column | Rtx-5 Amine (30 m x 0.32 mm x 1.50 µm) |

| Carrier Gas | Helium |

| Flow Rate | 2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-400 m/z |

| Hypothetical Retention Time | ~12.5 min |

Thin-Layer Chromatography (TLC) for Reaction Progress and Component Separation

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of reactions producing "2,6-Piperidinedione, 1-bromo-" and for the initial separation and identification of components in a mixture. nih.govunodc.org Its simplicity allows for quick checks on the status of a chemical transformation, helping to determine reaction completion or the formation of byproducts.

For a compound with the polarity of "2,6-Piperidinedione, 1-bromo-," a silica (B1680970) gel plate (Silica gel GF254) would be a suitable stationary phase. unodc.org The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) would likely provide the necessary polarity to move the compound up the plate and separate it from other reactants or products. orientjchem.org Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) if the compounds are UV-active, or by using a staining agent like potassium permanganate, which reacts with many organic compounds. unodc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying compounds. nih.gov

The following table presents a plausible TLC system for the analysis of a reaction mixture containing "2,6-Piperidinedione, 1-bromo-."

Table 2: Hypothetical Thin-Layer Chromatography (TLC) System for 2,6-Piperidinedione, 1-bromo-

| Parameter | Description |

| Stationary Phase | Silica gel GF254 |

| Mobile Phase | Toluene:Ethyl Acetate (70:30 v/v) |

| Visualization | UV lamp (254 nm) and Potassium Permanganate stain |

| Hypothetical Rf of Product | ~0.45 |

| Hypothetical Rf of Starting Material | ~0.60 |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides profound insights into the intrinsic properties of "2,6-Piperidinedione, 1-bromo-" at the molecular level, complementing experimental findings. wikipedia.orgidosr.org

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of "2,6-Piperidinedione, 1-bromo-." idosr.org By solving the Schrödinger equation for the molecule, properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges can be determined. These parameters are crucial for understanding the molecule's reactivity towards nucleophiles and electrophiles. For instance, the location of the LUMO can indicate the most likely site for nucleophilic attack.

Calculations would typically be performed using a functional like B3LYP or M06-2X with a suitable basis set, such as 6-311++G(2d,2p), to accurately describe the electronic distribution, especially around the bromine and nitrogen atoms. nih.govmdpi.comresearchgate.net Such calculations can also predict spectroscopic properties, which can be compared with experimental data for validation. wikipedia.org

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of "2,6-Piperidinedione, 1-bromo-." chemrevlett.commdpi.comresearchgate.net These simulations model the movement of atoms in the molecule over time, providing a dynamic picture of its flexibility and preferred shapes. For a cyclic system like the piperidinedione ring, MD simulations can reveal the energies of different chair and boat conformations and the barriers to their interconversion. acs.org

An MD simulation would typically be run for several nanoseconds, and the trajectory would be analyzed to identify the most stable conformers and their populations. mdpi.com This information is vital for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The CHARMM or AMBER force fields would be suitable for modeling this type of organic molecule.

Understanding the mechanisms of reactions involving "2,6-Piperidinedione, 1-bromo-" is greatly aided by transition state modeling. nih.govacs.orgrsc.org By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the reaction's feasibility and selectivity. masterorganicchemistry.com

For example, in a bromination reaction where "2,6-Piperidinedione, 1-bromo-" acts as the bromine source, DFT calculations can be used to model the transition state of the bromine transfer to a substrate. d-nb.info This would involve locating the transition state structure and calculating the activation energy, which is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction. These studies can elucidate whether a reaction proceeds through a concerted or stepwise mechanism. nih.govacs.org

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Pathways

The synthesis of N-haloimides, including a hypothetical 1-bromo-2,6-piperidinedione, has traditionally relied on methods that are now being re-evaluated for sustainability and safety. Future research is increasingly directed towards greener synthetic processes.

Current Synthetic Approaches and Their Limitations: Conventional methods for preparing N-bromoimides often involve the use of molecular bromine (Br₂) with a base, or the in-situ generation of bromine from bromide salts using strong oxidants. acs.org These approaches present several challenges:

Handling of Hazardous Reagents: Molecular bromine is highly corrosive and volatile, requiring specialized handling procedures. acs.org

Use of Strong Oxidants: Oxidizing agents such as persulfate salts, oxone, and hypervalent iodine compounds can be hazardous and generate significant waste. acs.org

Emerging Sustainable Synthetic Strategies: Future research is focused on developing synthetic pathways that are more environmentally friendly and inherently safer. Key areas of development include:

Redox-Neutral Halogen Exchange: A promising approach involves the reaction of readily available N-chloroimides with inorganic bromide salts like lithium bromide. This method avoids the direct use of bromine and strong oxidants, with the primary byproduct being a simple salt like lithium chloride. acs.org

Electrochemical Synthesis: Electrosynthesis offers a powerful tool for generating halogenating agents in situ, often under milder conditions and with higher selectivity. This can reduce the need for chemical oxidants and minimize waste.

Continuous Flow Chemistry: The use of microreactors and continuous flow systems can enhance the safety of reactions involving hazardous intermediates. It also allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Catalytic Methods: The development of catalytic systems for N-bromination could significantly improve the efficiency and sustainability of the synthesis. This might involve transition-metal catalysis or organocatalysis to activate the bromine source or the imide substrate.

A comparative table of traditional versus emerging synthetic methods is presented below:

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Bromine Source | Molecular Bromine (Br₂) | Bromide Salts (e.g., LiBr) |

| Oxidants | Strong chemical oxidants | Electrochemical methods |

| Safety | Handling of corrosive and volatile reagents | In-situ generation of reagents, milder conditions |

| Byproducts | Stoichiometric waste from oxidants | Simple inorganic salts (e.g., LiCl) |

| Process | Batch reactions | Continuous flow, catalytic processes |

Unveiling Undiscovered Reactivity Patterns and Selectivities

N-bromoimides, such as the well-studied N-bromosuccinimide (NBS), are known for their versatility as sources of electrophilic and radical bromine. organic-chemistry.orgyoutube.com Future research aims to uncover new modes of reactivity and achieve higher levels of selectivity.

Established Reactivity: N-bromo compounds are primarily used for:

Allylic and Benzylic Bromination: This radical-mediated reaction is a cornerstone of organic synthesis, allowing for the functionalization of C-H bonds adjacent to double bonds or aromatic rings. youtube.com

Electrophilic Bromination: N-bromoimides can act as electrophilic bromine sources for the bromination of alkenes, alkynes, and electron-rich aromatic compounds. organic-chemistry.org

Oxidation Reactions: In the presence of a nucleophile like water, N-bromoimides can serve as oxidizing agents for alcohols and other functional groups. organic-chemistry.org

Future Research Directions in Reactivity: The exploration of new reactivity patterns for N-bromo-2,6-piperidinedione and its analogs is a fertile ground for discovery:

Photoredox and Electrochemical Activation: The activation of N-bromoimides using light or electricity can open up novel reaction pathways that are not accessible under thermal conditions. This could lead to new types of C-H functionalization, cyclization reactions, and cross-coupling processes.

Transition-Metal Catalyzed Reactions: Combining N-bromoimides with transition-metal catalysts could enable a wide range of new transformations. For example, metal-catalyzed cross-coupling reactions using N-bromoimides as electrophilic partners could provide new routes to complex molecules.

Asymmetric Halogenation: The development of chiral catalysts that can control the stereochemical outcome of reactions involving N-bromoimides is a major goal. This would provide access to enantioenriched halogenated compounds, which are valuable building blocks in medicinal chemistry.

Frustrated Lewis Pair Chemistry: The activation of the N-Br bond by frustrated Lewis pairs could lead to new modes of reactivity, potentially enabling challenging transformations like the borylation or silylation of organic substrates.

Expansion of Applications in Advanced Organic Synthesis

The piperidinedione scaffold is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents. rowan.edu The introduction of a reactive N-bromo group could significantly expand the utility of this motif in the synthesis of complex and biologically active molecules.

Current Applications of Related Scaffolds:

Piperidine (B6355638) Derivatives in Drug Discovery: The piperidine ring is a common feature in many pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. mdpi.com

N-bromoimides in Synthesis: N-bromosuccinimide is a workhorse reagent in the synthesis of natural products and pharmaceuticals, used for selective bromination and as a precursor to other functional groups. organic-chemistry.org

Potential Future Applications:

Late-Stage Functionalization: An N-bromo-piperidinedione could serve as a reagent for the late-stage functionalization of complex drug candidates. This would allow for the rapid generation of analogs with modified properties, accelerating the drug discovery process.

Synthesis of Novel Heterocyclic Systems: The N-Br bond could be used as a handle to construct more complex heterocyclic systems through intramolecular cyclization reactions or by participating in cycloaddition reactions.

PROTACs and Molecular Glues: The piperidinedione moiety is a key component of certain molecular glues that induce protein degradation. An N-bromo derivative could be used to synthesize novel PROTACs (Proteolysis Targeting Chimeras) or to functionalize existing molecular glues.

Interdisciplinary Research at the Chemistry-Materials Science Interface

The unique electronic and reactive properties of N-bromoimides suggest that they could find applications beyond traditional organic synthesis, particularly at the interface of chemistry and materials science.

Emerging Interdisciplinary Applications:

Functional Polymer Synthesis: N-bromo-piperidinedione could be used as a functional initiator or terminating agent in controlled radical polymerization techniques. This could lead to the synthesis of polymers with precisely controlled architectures and reactive end-groups that can be further modified.

Surface Modification of Materials: The reactivity of the N-Br bond could be harnessed to covalently attach piperidinedione-containing molecules to the surfaces of materials. This could be used to alter the surface properties of materials, for example, to improve biocompatibility, or to immobilize catalysts.

Development of Redox-Active Materials: The N-Br group is a redox-active moiety. Incorporating this functionality into organic materials could lead to the development of new charge-storage materials for batteries or electrochromic devices. youtube.com

Antimicrobial Materials: N-halamine compounds, which contain a nitrogen-halogen bond, are known for their antimicrobial properties. Incorporating the N-bromo-piperidinedione structure into polymers or onto surfaces could lead to the development of self-sterilizing materials for medical devices or food packaging.

The table below summarizes the potential interdisciplinary applications:

| Application Area | Potential Role of N-Bromo-2,6-piperidinedione |

| Polymer Chemistry | Functional initiator/terminator for controlled polymerization |

| Surface Science | Reagent for covalent surface modification |

| Energy Storage | Building block for redox-active organic materials |

| Biomaterials | Precursor for antimicrobial N-halamine polymers and coatings |

Q & A

What are the recommended synthetic routes for 1-bromo-2,6-piperidinedione, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis of 1-bromo-2,6-piperidinedione derivatives typically involves amide coupling reactions or molecular hybridization strategies. For instance, dioxopiperidinamide analogs are synthesized by coupling cinnamic acids with 2,6-piperidinedione cores under optimized conditions (e.g., using carbodiimide-based coupling agents). Reaction parameters such as temperature (20–25°C for 12–24 hours), solvent choice (DMF or dichloromethane), and stoichiometric ratios (1:1.2 molar ratio of acid to amine) significantly impact yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Advanced optimization may involve Design of Experiments (DoE) to evaluate interactions between variables like pH, catalyst loading, and reaction time .

Which spectroscopic and chromatographic methods are most effective for characterizing 1-bromo-2,6-piperidinedione derivatives?

Basic Research Question

Routine characterization includes:

- NMR (¹H/¹³C, DEPT-135 for substituent confirmation),

- HRMS (ESI-TOF for molecular ion validation),

- HPLC-UV (C18 column, acetonitrile/water mobile phase) for purity assessment.

For bromine substitution verification, X-ray crystallography or elemental analysis (CHNS/O) is critical. Stability under varying conditions (e.g., pH 2–12, 40°C) should be tested via accelerated degradation studies monitored by LC-MS .

How do electronic and steric effects of substituents on the 2,6-piperidinedione core influence anticancer activity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, bromo) at the 1-position enhance DNA intercalation, while bulky substituents (e.g., benzyl, pivaloyl) improve pharmacokinetic properties. For example, 3-(4-methoxybenzoylamino)-2,6-piperidinedione demonstrated enhanced activity against MCF-7 cells due to improved membrane permeability . Methodologies include:

- Molecular docking (AutoDock Vina) to predict binding affinities to DNA topoisomerase II,

- In vitro cytotoxicity assays (MTT, IC₅₀ determination),

- LogP measurements to correlate hydrophobicity with cellular uptake .

How can researchers resolve contradictions in proposed mechanisms of action (e.g., DNA intercalation vs. cross-linking)?

Advanced Research Question

Conflicting reports on mechanisms require comparative assays:

- Ethidium bromide displacement assays to confirm intercalation,

- Comet assays to detect DNA strand breaks indicative of cross-linking,

- Molecular dynamics simulations (AMBER/CHARMM) to model DNA interaction dynamics . For example, Antineoplastic A10 analogs showed dual mechanisms: intercalation at low concentrations and cross-linking at higher doses .

What strategies are recommended for optimizing in vivo biodistribution of 1-bromo-2,6-piperidinedione-based therapeutics?

Advanced Research Question

Key approaches include:

- Radiolabeling (e.g., ¹⁴C/³H) for tracking in murine models,

- Microemulsion formulations to enhance solubility and bioavailability,

- Histopathological studies to assess organ-specific toxicity (e.g., liver/kidney sections post-administration) . Biodistribution data should be analyzed using pharmacokinetic models (e.g., non-compartmental analysis in PK-Solver) .

What analytical techniques ensure batch-to-batch consistency in 1-bromo-2,6-piperidinedione synthesis for reproducibility?

Basic Research Question

Critical quality attributes (CQAs) include:

- Residual solvent analysis (GC-MS, USP <467>),

- Chiral purity (HPLC with chiral columns for enantiomeric excess),

- Thermogravimetric analysis (TGA) to verify stability during storage. Compliance with ICH Q3A/B guidelines ensures impurities are controlled (<0.1% for unknown peaks) .

How can in silico modeling guide the design of novel 1-bromo-2,6-piperidinedione analogs with reduced toxicity?

Advanced Research Question

Computational tools like:

- ADMET Predictor (Simulations Plus) for toxicity profiling,

- QSAR models (e.g., Random Forest regression) to correlate substituents with hepatotoxicity,

- DEREK Nexus for structural alerts (e.g., mutagenic bromine metabolites). Virtual screening against off-target receptors (e.g., hERG) minimizes cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.